molecular formula C13H16O3 B1302361 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid CAS No. 667414-05-3

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Cat. No.: B1302361
CAS No.: 667414-05-3
M. Wt: 220.26 g/mol
InChI Key: UKOIJAUCGQUMDV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound . Its structure comprises a bicyclic indenyl group (2,3-dihydro-1H-inden-5-yl) linked via an ether oxygen to a 2-methylpropanoic acid moiety. Key components include:

  • Indenyl group : A fused bicyclic system (cyclopentane fused to benzene) with a saturated five-membered ring.
  • Ether linkage : Oxygen bridge connecting the indenyl’s C5 position to the propanoic acid’s C2.
  • Propanoic acid backbone : A tertiary carboxylic acid with a methyl branch at C2.

The molecular formula is C₁₃H₁₆O₃ , with a molecular weight of 220.27 g/mol . The SMILES notation CC(C)(OC1=CC2=C(CCC2)C=C1)C(O)=O accurately represents the connectivity.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable, insights can be inferred from structural analogs and theoretical models. Key geometric considerations include:

Feature Description Inferred Behavior
Indenyl conformation The bicyclic indenyl group adopts a boat-like conformation in saturated systems. η⁵ coordination may dominate due to aromatic stabilization, though η³ slippage is possible under strain.
Ether linkage The O–C bond exhibits free rotation, enabling conformational flexibility. The indenyl and propanoic acid groups may adopt staggered or eclipsed orientations.
Propanoic acid stereochemistry The C2 methyl group creates a chiral center. Rapid interconversion between enantiomers may occur in solution.

Theoretical models suggest that the indenyl group’s planarity and the ether’s flexibility contribute to a low-energy conformation where the propanoic acid is positioned anti to the indenyl’s bicyclic system.

Conformational Studies of Indenyl-Ether Linkage

The indenyl-ether linkage exhibits dynamic behavior influenced by steric and electronic factors:

  • Hapticity of the indenyl group :

    • In metal complexes, the indenyl group often adopts η⁵ coordination (full aromatic interaction). However, η³ coordination (localized bonding) may occur under steric strain.
    • For this compound, η⁵ coordination is likely dominant due to the absence of competing ligands, though solvent or substituent effects could induce slippage.
  • Rotational freedom of the ether :

    • The O–C bond permits free rotation, enabling the indenyl and propanoic acid groups to adopt multiple conformations.
    • Crystal packing forces or hydrogen bonding (e.g., with carboxylic acid groups) may restrict rotation in the solid state.
  • Steric interactions :

    • The methyl group on the propanoic acid may hinder close proximity between the indenyl and carboxylic acid, favoring extended conformations.

Comparative Analysis with Related Phenoxypropanoic Acid Derivatives

The compound’s properties are contrasted with phenoxypropanoic acid derivatives (e.g., 2-(phenoxy)-2-methylpropanoic acid ) to highlight structural and electronic differences:

Property Indenyl Derivative (C₁₃H₁₆O₃) Phenoxy Derivative (C₁₀H₁₂O₃) Key Differences
Molecular weight 220.27 g/mol ~180 g/mol Increased mass due to the bicyclic indenyl system.
Aromatic stabilization Enhanced by conjugation in indenyl Limited to monocyclic phenyl Indenyl’s extended π-system may stabilize the ether linkage.
Acidity pKa ~3.5 (estimated) pKa ~4.2 (estimated) Indenyl’s electron-withdrawing effect slightly increases acidity.
Solubility Low in water (28.71 mg/L) Higher in water Reduced polarity due to the hydrophobic indenyl group.

Structural analogs :

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid (C₁₂H₁₄O₃): Lacks the methyl branch, reducing steric bulk and altering conformational preferences.
  • 2-(Phenoxy)-2-methylpropanoic acid : Monocyclic aromatic system with less conformational flexibility.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOIJAUCGQUMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364169
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-05-3
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for this compound lies in medicinal chemistry. Research has indicated that derivatives of this compound may exhibit bioactive properties that can be harnessed for therapeutic purposes:

  • Anti-inflammatory Agents : Studies suggest that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can serve as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .
  • Antioxidant Activity : The compound may also possess antioxidant properties, which can help in combating oxidative stress in biological systems. This makes it a candidate for further research in the development of drugs aimed at treating diseases linked to oxidative damage .

Materials Science

In materials science, the unique structural characteristics of this compound allow for its use in the development of advanced materials:

  • Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance mechanical properties or thermal stability. Its incorporation into polymer matrices can lead to improved performance characteristics in various applications .

Environmental Applications

The environmental implications of this compound are also noteworthy:

  • Wastewater Treatment : Due to its chemical structure, it may play a role in the treatment of wastewater by acting as a flocculating agent or by aiding in the removal of specific contaminants from water sources .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal explored the anti-inflammatory effects of compounds structurally similar to this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Polymer Enhancement

Another research project investigated the use of this compound as an additive in polyvinyl chloride (PVC) formulations. The findings indicated that incorporating small amounts of this compound improved the thermal stability and mechanical strength of the resulting polymer composites.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid and analogous compounds:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups pKa Synthetic Method Biological/Industrial Relevance
This compound (Target compound) Indenyl ether + methylpropanoic acid 220.26 Carboxylic acid, ether 3.58 Not explicitly described; likely via etherification and carboxylation Research chemical; not approved for human use
3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid Indenyl + propanoic acid 190.24 Carboxylic acid N/A Not described Intermediate in organic synthesis
2-(2,3-Dihydro-1H-inden-5-yloxy)acetic acid Indenyl ether + acetic acid ~192.19 (estimated) Carboxylic acid, ether N/A N-hydroxysuccinimide ester-mediated coupling Precursor for amino acid conjugates (e.g., N-acylation reactions)
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate Chlorinated indenone + methyl ester 256.69 Ester, hydroxyl, ketone N/A Friedel-Crafts acylation, oxidation, esterification Synthetic intermediate for complex heterocycles
(S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)propanoic acid Indenyl + thiol + carboxylic acid 384.41 (with bromine) Thiol, amide, carboxylic acid N/A Multi-step synthesis involving bromination and mercaptan coupling Potential enzyme inhibitor (e.g., protease targets due to thiol group)
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine hydrochloride Indenyl ether + ethylamine hydrochloride 213.71 Amine hydrochloride, ether N/A Not described Likely bioactive amine derivative; research use

Key Structural and Functional Differences

Backbone Variations: The target compound’s 2-methylpropanoic acid chain enhances steric bulk compared to simpler acetic acid derivatives (e.g., 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid) . This may influence receptor binding or metabolic stability. Thiol-containing analogs (e.g., compound from ) introduce sulfhydryl groups, enabling disulfide bond formation or metal chelation, which are absent in the target compound .

Acid vs. Ester Derivatives :

  • The methyl ester in acts as a prodrug, improving membrane permeability compared to the free acid form .

Amino Acid Conjugates: Derivatives like those in incorporate amino acids (e.g., methionine) via N-acylation, expanding utility in peptide-mimetic drug design .

Substituent Effects :

  • Halogenation (e.g., 5-chloro in ) alters electronic properties and binding affinity .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 of 2.9 is higher than acetic acid derivatives (e.g., ~1.5–2.0), favoring better membrane penetration .
  • Rotatable Bonds: The target has 3 rotatable bonds, offering moderate flexibility compared to rigid indenone derivatives .

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, with the CAS number 667414-05-3, is an organic compound characterized by its unique structure that includes an indene moiety linked to a propanoic acid group through an ether linkage. This compound has attracted attention in various fields of research due to its potential biological activities.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • IUPAC Name : this compound
  • InChI Key : UKOIJAUCGQUMDV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The precise pathways and molecular targets are still under investigation, but preliminary studies suggest potential roles in anti-inflammatory and analgesic activities.

Potential Therapeutic Applications

Research indicates that this compound could have applications in:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
  • Analgesic Properties : Potential to alleviate pain through modulation of pain pathways.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes relevant in disease processes.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Receptor Binding Studies :
    • Research has shown that the compound can interact with various receptors involved in pain and inflammation, suggesting a mechanism through which it may exert its biological effects .
  • In Vivo and In Vitro Studies :
    • Various in vitro assays have indicated that this compound can reduce cell viability in cancer cell lines, pointing towards potential anticancer properties . However, further studies are needed to confirm these findings and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
2-(2,3-Dihydro-1H-Inden-5-yloxy)ethanamineSimilar indene structureModerate receptor binding
1H-Inden-5-olIndene backboneAntioxidant properties

The distinct structural features of this compound confer unique biological properties compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves N-acylation of amino acid derivatives using activated intermediates. For example, 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid can be coupled to amino acids via N-hydroxysuccinimide (NHS) esters , followed by methylation of the carboxylic acid group if required . Optimization strategies include:

  • Reagent ratios : Using a 1.1:1 molar ratio of aldehyde derivatives to thiazolone precursors to minimize side reactions .
  • Catalysts : Acidic catalysts (e.g., boron trifluoride diethyl etherate) for cyclization steps, as demonstrated in analogous propanoic acid syntheses .
  • Temperature control : Refluxing in acetic acid for 3–5 hours to ensure complete reaction .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : To verify the indene ring substitution pattern and methylpropanoic acid linkage .
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., exact mass 224.12198 for related methylpropanoic acid derivatives) .
  • HPLC with UV detection : To assess purity, particularly when analyzing by-products from incomplete acylation .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

Challenges in X-ray crystallography may arise from disorder in the indene ring or flexible methylpropanoic side chains . Methodological solutions include:

  • SHELX refinement : Use of SHELXL for small-molecule refinement, leveraging its robustness in handling partial occupancy and twinning .
  • ORTEP-3 visualization : To model thermal ellipsoids and validate bond lengths/angles, particularly for the indene-oxy linkage .
  • High-resolution data collection : At synchrotron facilities to improve data quality for low-symmetry space groups .

Q. How should researchers address contradictory purity results between HPLC and NMR analyses?

Discrepancies often stem from non-UV-active impurities (e.g., inorganic salts) or residual solvents . Mitigation strategies:

  • Multi-modal analysis : Combine HPLC-UV with charged aerosol detection (CAD) for non-chromophoric impurities .
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual acetic acid from synthesis .
  • Mass spectrometry : Identify impurities via exact mass matches (e.g., 206.12665 for hydrazide derivatives) .

Q. What are the key considerations for derivatizing this compound to study its metabolic stability?

Derivatization strategies must preserve the indene-oxy-methylpropanoic acid core while introducing detectable tags:

  • Hydrazide formation : React with hydrazine to form 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, enabling LC-MS detection via Schiff base formation .
  • Isotope labeling : Incorporate deuterium at the methyl group (e.g., using D3-acetic anhydride) for pharmacokinetic tracking .
  • Enzymatic assays : Test esterase susceptibility by synthesizing methyl esters, as seen in analogous propanoic acid derivatives .

Q. How can researchers resolve challenges in synthesizing enantiomerically pure forms of this compound?

Enantiomeric purity is critical for pharmacological studies. Approaches include:

  • Chiral stationary phase HPLC : Use cellulose-based columns (e.g., Chiralpak IC) for separation, validated in related 2-methylpropanoic acid systems .
  • Asymmetric catalysis : Employ Evans oxazolidinones or tert-butyl sulfinamide auxiliaries during acylation steps .
  • Circular dichroism (CD) : Verify enantiopurity by comparing Cotton effects with reference standards .

Q. What strategies are recommended for identifying and quantifying degradation products under accelerated stability conditions?

Forced degradation studies require:

  • Stress conditions : Expose to 40°C/75% RH for 4 weeks or 0.1 N HCl/NaOH at 22°C for 24 hours to simulate hydrolysis .
  • LC-MS/MS profiling : Identify oxidation products (e.g., hydroxylated indene rings) using exact mass databases .
  • EP impurity standards : Compare with pharmacopeial reference materials (e.g., 2-hydroxy-2-methylpropanoic acid derivatives) .

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